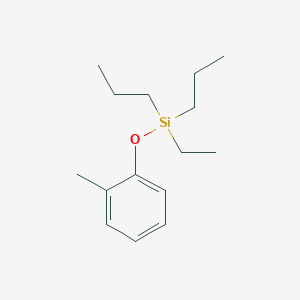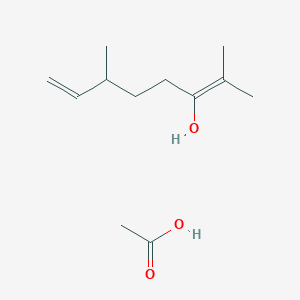
Agn-PC-0nig3H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3H involves several steps, typically starting with the preparation of precursor materials. One common method involves the chemical reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) under controlled pH conditions . The optimal conditions for this reaction include a pH of 8 and specific concentrations of the reagents: 0.01 M AgNO3, 0.06 M TSC, and 0.01 M NaBH4 .
Industrial Production Methods
Industrial production of this compound often employs the polyol method, which is preferred for its dimension controllability, cost-effectiveness, and high productivity . This method involves the reduction of silver ions in a polyol medium, such as ethylene glycol, in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP).
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0nig3H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halogenated compounds and strong acids or bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce silver nanoparticles.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nig3H has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive materials and electronic components.
Wirkmechanismus
The mechanism of action of Agn-PC-0nig3H involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts cellular processes and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Nanoparticles (AgNPs): Similar in terms of antimicrobial properties and applications in nanotechnology.
Gold Nanoparticles (AuNPs): Used in similar applications but with different physicochemical properties.
Copper Nanoparticles (CuNPs): Another comparable compound with distinct properties and uses.
Uniqueness
Agn-PC-0nig3H stands out due to its specific molecular structure and unique combination of properties, making it particularly effective in certain applications, such as targeted drug delivery and advanced material synthesis .
Eigenschaften
CAS-Nummer |
61074-91-7 |
|---|---|
Molekularformel |
C19H15N3O3 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
3-(4-nitro-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C19H15N3O3/c1-2-6-15-13-16(22(23)24)9-11-18(15)25-19-12-10-17(20-21-19)14-7-4-3-5-8-14/h2-5,7-13H,1,6H2 |
InChI-Schlüssel |
DJOGOLHYHXJMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)


![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)


![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
